molecular formula C9H20O2Sn B14315381 Methyl 2-methyl-3-(trimethylstannyl)butanoate CAS No. 106119-83-9

Methyl 2-methyl-3-(trimethylstannyl)butanoate

Cat. No.: B14315381
CAS No.: 106119-83-9
M. Wt: 278.96 g/mol
InChI Key: BNWDERSLIBIPLA-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-(trimethylstannyl)butanoate is an organotin compound that features a trimethylstannyl group attached to a butanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-(trimethylstannyl)butanoate typically involves the reaction of 2-methyl-3-bromobutanoate with trimethyltin chloride in the presence of a suitable base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the organotin compound. The general reaction scheme is as follows:

2-methyl-3-bromobutanoate+trimethyltin chlorideMethyl 2-methyl-3-(trimethylstannyl)butanoate+by-products\text{2-methyl-3-bromobutanoate} + \text{trimethyltin chloride} \rightarrow \text{this compound} + \text{by-products} 2-methyl-3-bromobutanoate+trimethyltin chloride→Methyl 2-methyl-3-(trimethylstannyl)butanoate+by-products

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity of the product. Techniques such as distillation and recrystallization may be employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-(trimethylstannyl)butanoate can undergo various chemical reactions, including:

    Substitution Reactions: The trimethylstannyl group can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Substitution: Reagents such as halides or other nucleophiles can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

Major Products Formed

    Substitution: Various organotin compounds depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound, potentially altering the ester group.

    Hydrolysis: Carboxylic acids and alcohols.

Scientific Research Applications

Methyl 2-methyl-3-(trimethylstannyl)butanoate has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules.

    Materials Science:

    Biological Studies: Investigated for its effects on biological systems and potential use in medicinal chemistry.

    Industrial Chemistry: Utilized in the production of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-(trimethylstannyl)butanoate involves its interaction with various molecular targets. The trimethylstannyl group can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis. The compound’s reactivity is influenced by the electronic and steric effects of the substituents.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-methyl-2-butenoate: An α,β-unsaturated ester with different reactivity.

    Methyl butanoate: A simple ester with a fruity odor.

    3-Methyl-2-butanone: A ketone with different functional groups and reactivity.

Uniqueness

Methyl 2-methyl-3-(trimethylstannyl)butanoate is unique due to the presence of the trimethylstannyl group, which imparts distinct chemical properties and reactivity compared to other esters and ketones. This uniqueness makes it valuable in specific synthetic and industrial applications.

Properties

CAS No.

106119-83-9

Molecular Formula

C9H20O2Sn

Molecular Weight

278.96 g/mol

IUPAC Name

methyl 2-methyl-3-trimethylstannylbutanoate

InChI

InChI=1S/C6H11O2.3CH3.Sn/c1-4-5(2)6(7)8-3;;;;/h4-5H,1-3H3;3*1H3;

InChI Key

BNWDERSLIBIPLA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)[Sn](C)(C)C)C(=O)OC

Origin of Product

United States

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